molecular formula C13H16N2O3 B14909060 1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid

Cat. No.: B14909060
M. Wt: 248.28 g/mol
InChI Key: APKXQOVSNDHCQM-UHFFFAOYSA-N
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Description

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid is a compound that belongs to the class of piperidine derivatives It is characterized by the presence of a piperidine ring attached to a nicotinoyl group with a methyl substitution at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid typically involves the reaction of 6-methylnicotinic acid with piperidine-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(2-Aminoethyl)piperidine-3-carboxylic acid: Known for its anticonvulsant activity.

    Piperidine-3-carboxamide derivatives: Investigated for their anti-osteoporosis properties.

Uniqueness

1-(6-Methylnicotinoyl)piperidine-3-carboxylic acid is unique due to its specific structural features, such as the methyl substitution on the nicotinoyl group, which may confer distinct biological activities and chemical properties compared to other piperidine derivatives.

Properties

Molecular Formula

C13H16N2O3

Molecular Weight

248.28 g/mol

IUPAC Name

1-(6-methylpyridine-3-carbonyl)piperidine-3-carboxylic acid

InChI

InChI=1S/C13H16N2O3/c1-9-4-5-10(7-14-9)12(16)15-6-2-3-11(8-15)13(17)18/h4-5,7,11H,2-3,6,8H2,1H3,(H,17,18)

InChI Key

APKXQOVSNDHCQM-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(C=C1)C(=O)N2CCCC(C2)C(=O)O

Origin of Product

United States

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